

An In-depth Technical Guide on the Structural Basis of USP7 Inhibition

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Compound of Interest		
Compound Name:	USP7-055	
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Disclaimer: Information regarding a specific inhibitor designated "**USP7-055**" is not available in the public domain. Therefore, this guide will focus on a well-characterized, potent, and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), FT671, to illustrate the structural and mechanistic principles of USP7 inhibition. The data, protocols, and visualizations presented are based on publicly available research on FT671 and serve as a representative example for the requested content.

Introduction

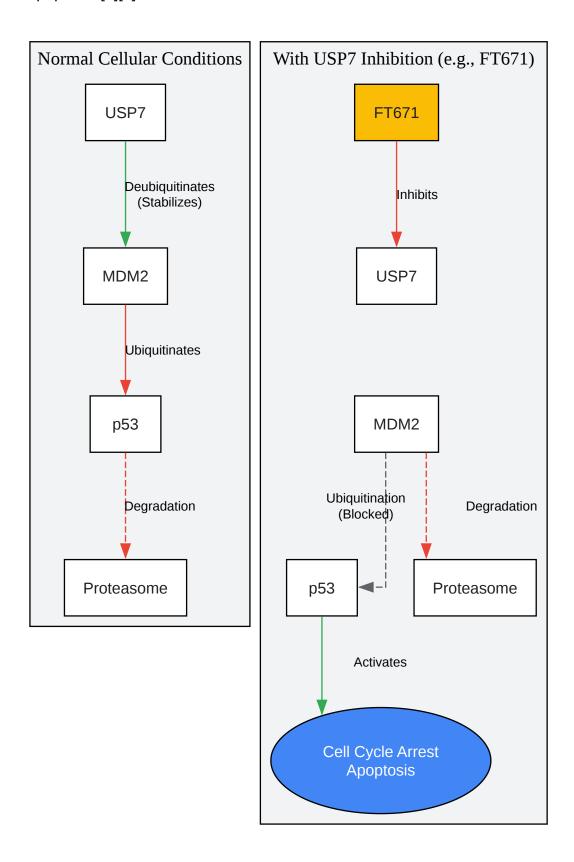
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability and function of a wide array of proteins involved in critical cellular processes. These include DNA damage repair, cell cycle progression, apoptosis, and immune response.[1][2] USP7's modulation of key proteins such as the tumor suppressor p53 and its primary E3 ligase, MDM2, has positioned it as a significant target for therapeutic intervention, particularly in oncology.[3][4] This guide provides a detailed examination of the structural basis of USP7 inhibition by the selective, non-covalent inhibitor FT671, offering insights for researchers, scientists, and drug development professionals.

The USP7-MDM2-p53 Signaling Pathway

USP7 is a key regulator of the p53 tumor suppressor pathway. Under normal cellular conditions, USP7 deubiquitinates and stabilizes MDM2.[5] MDM2, in turn, ubiquitinates p53, targeting it for proteasomal degradation.[6][7] Inhibition of USP7 leads to the destabilization and degradation of MDM2. This reduction in MDM2 levels allows for the accumulation and



activation of p53, which can then initiate downstream cellular processes such as cell cycle arrest and apoptosis.[6][8]





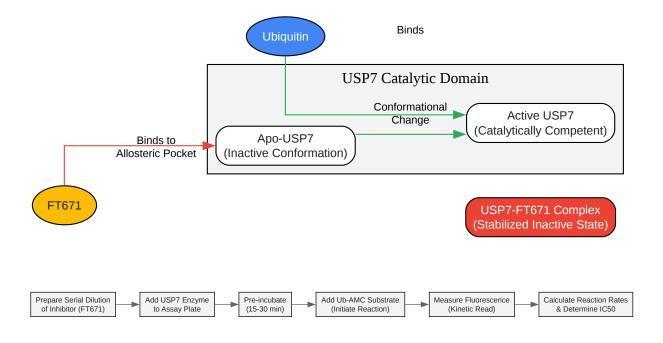
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Caption: The USP7-MDM2-p53 signaling pathway under normal and inhibited conditions.

Structural Basis of FT671 Inhibition

The catalytic domain of USP7 adopts a characteristic "hand-like" structure composed of Thumb, Palm, and Fingers subdomains.[9] The catalytic triad (Cys223, His464, Asp481) is located in a cleft between the Thumb and Palm.[10] In its unbound (apo) state, USP7 is autoinhibited. The binding of ubiquitin induces a significant conformational change, particularly in a region known as the "switching loop," which moves the catalytic cysteine into a competent position for deubiquitination.[8]

Co-crystal structures have revealed that FT671 binds to a dynamic, allosteric pocket near the catalytic center of the apo, auto-inhibited form of USP7.[8][11] This binding site is distinct from that of other USP family deubiquitinases, which contributes to the inhibitor's high specificity.[8] FT671 binding stabilizes the inactive conformation of the enzyme, preventing the conformational changes required for ubiquitin binding and catalytic activity.[8][12]



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